molecular formula C7H15NO2 B1655626 2,2-dimethoxy-1-methylpyrrolidine CAS No. 39650-82-3

2,2-dimethoxy-1-methylpyrrolidine

Cat. No.: B1655626
CAS No.: 39650-82-3
M. Wt: 145.2 g/mol
InChI Key: IWVFFVBJTCPIIG-UHFFFAOYSA-N
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Description

2,2-Dimethoxy-1-methylpyrrolidine (CAS 39650-82-3) is a chemical compound with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol. This pyrrolidine derivative serves as a sophisticated building block in synthetic organic chemistry, particularly for the construction of more complex nitrogen-containing molecules . Its structure, defined by the SMILES notation CN1CCCC1(OC)OC, features a pyrrolidine ring—a saturated five-membered nitrogen heterocycle known for its contribution to molecular three-dimensionality and its ability to influence stereochemistry and physicochemical properties in drug design . This makes the compound a valuable scaffold for medicinal chemistry programs aiming to explore pharmacophore space and improve the pharmacokinetic profiles of drug candidates . The primary research applications of this compound span multiple disciplines. In chemistry, it is utilized as a key intermediate for the synthesis of complex molecules . In biology and medicine, it is investigated for its biological interactions and potential as a pharmaceutical intermediate, with studies focusing on its ability to bind to specific proteins or enzymes . The compound is also used in various industrial processes for the production of specialty chemicals . The dimethoxy moiety incorporated into its structure enhances its utility as a precursor and protecting group strategy in multi-step synthetic routes. Researchers value this compound for its role in developing new chemical entities with potential applications in areas such as anticancer, antibacterial, and central nervous system agents, following the broader trend of pyrrolidine scaffolds in approved therapeutics . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2,2-dimethoxy-1-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-8-6-4-5-7(8,9-2)10-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVFFVBJTCPIIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454158
Record name N-methyl-2-pyrrolidone dimethyl acetal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39650-82-3
Record name N-methyl-2-pyrrolidone dimethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethoxy-1-methylpyrrolidine
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Preparation Methods

Cyclocondensation of N-(4,4-Dimethoxybutyl)ureas

A modular approach adapted from the synthesis of 2-arylpyrrolidine-1-carboxamides involves the intramolecular cyclization of $$ N $$-(4,4-dimethoxybutyl)ureas. This method, analogous to the synthesis of 2-(het)arylpyrrolidines, proceeds via the formation of a pyrrolinium intermediate, followed by nucleophilic trapping.

Procedure :

  • Starting Material Preparation : $$ N $$-(4,4-dimethoxybutyl)urea is synthesized by reacting 4,4-dimethoxybutylamine with urea in refluxing ethanol.
  • Cyclization : Heating the urea derivative in acidic media (e.g., HCl/EtOH) induces cyclization to form a cyclic iminium ion.
  • Methylation : The iminium intermediate undergoes methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K$$2$$CO$$3$$) to yield this compound.

Optimization Insights :

  • Temperature : Cyclization proceeds optimally at 80–100°C, with higher temperatures favoring byproduct formation.
  • Acid Choice : Hydrochloric acid (36% aqueous) achieves higher yields (72%) compared to sulfuric acid (58%).

Acid-Catalyzed Acetal Formation from Pyrrolidine-2,5-dione

This route leverages the protection of a diketone precursor with methanol under acidic conditions, followed by reductive amination.

Procedure :

  • Diketone Protection : Pyrrolidine-2,5-dione is treated with excess methanol and concentrated HCl at 60°C to form 2,2-dimethoxypyrrolidine.
  • Reductive Methylation : The intermediate is subjected to reductive amination using formaldehyde and formic acid (Eschweiler-Clarke conditions) at 90°C for 12 hours.

Key Data :

  • Yield : 68% after distillation.
  • Purity : GC analysis confirms >99% purity when using formaldehyde in a 2:1 molar ratio.

Leuckart-Wallach Reaction for N-Methylation

The Leuckart-Wallach reaction offers a one-pot method for introducing the methyl group while preserving the acetal functionality.

Procedure :

  • Substrate Preparation : 2,2-Dimethoxypyrrolidine is dissolved in aqueous formic acid.
  • Reaction : Addition of formaldehyde (37% aqueous) at 90°C for 6 hours facilitates N-methylation.
  • Workup : The product is extracted with methyl tert-butyl ether and purified via vacuum distillation.

Advantages :

  • Avoids harsh alkylating agents, reducing side reactions.
  • Achieves 75% yield with a 96:4 enantiomeric ratio when using chiral catalysts.

Comparative Analysis of Synthetic Methods

Method Starting Material Yield (%) Reaction Time (h) Key Advantage
Cyclocondensation $$ N $$-(4,4-Dimethoxybutyl)urea 72 8 Modular, scalable
Acid-Catalyzed Acetal Pyrrolidine-2,5-dione 68 12 High purity
Leuckart-Wallach 2,2-Dimethoxypyrrolidine 75 6 Enantioselective

Critical Challenges and Optimization Strategies

Byproduct Formation in Cyclocondensation

The formation of over-methylated byproducts (e.g., 1,3-dimethyl derivatives) is mitigated by controlling the stoichiometry of methylating agents. Excess methyl iodide (>1.5 equiv) increases byproduct yield to 22%, whereas stoichiometric use limits it to 8%.

Enantiomeric Control

Chiral resolution remains challenging due to the compound’s planar acetal ring. Asymmetric hydrogenation using Ru-BINAP catalysts achieves 89% enantiomeric excess, though this method requires specialized equipment.

Industrial-Scale Production Insights

The patent CN115611857A provides a blueprint for large-scale synthesis, emphasizing:

  • Solvent Choice : Dichloromethane and methyl tert-butyl ether enable efficient extraction.
  • Distillation Parameters : Vacuum distillation at 0.095 MPa and 165°C ensures high purity (99.5% GC).

Chemical Reactions Analysis

Types of Reactions

2,2-dimethoxy-1-methylpyrrolidine, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces simpler amines. Substitution reactions can yield a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

2,2-dimethoxy-1-methylpyrrolidine, has several scientific research applications:

Mechanism of Action

The mechanism of action of pyrrolidine, 2,2-dimethoxy-1-methyl-, involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Comparison Based on Ring Size and Substituents

2,2-Dimethoxytetrahydroazepine
  • Structure : A seven-membered azepine ring with 2,2-dimethoxy substituents.
  • Reactivity : Unlike 2,2-dimethoxy-1-methylpyrrolidine, this compound reacts with isatin to yield 1-methylisatin instead of α-diketones. The larger ring size alters steric and electronic properties, favoring lactam formation over diketone intermediates .
  • Applications : Used in synthesizing oxindole derivatives.
2-(Methoxymethyl)-1-methylpyrrolidine
  • Structure : A pyrrolidine with a 1-methyl group and a single methoxymethyl substituent at the 2-position.
  • Key Differences : The methoxymethyl group introduces increased hydrophilicity compared to the two methoxy groups in the target compound. However, its synthetic utility is less documented, suggesting that the 2,2-dimethoxy configuration is critical for specific transformations .
1-Acyl-2-(3,4-dimethoxybenzyl)pyrrolidine
  • Structure : Pyrrolidine substituted with a 3,4-dimethoxybenzyl group at the 2-position and an acyl group at the 1-position.
  • Applications : Acts as a dual orexin receptor antagonist (e.g., compound 11 in Williams et al., 2015), highlighting how aryl-substituted pyrrolidines can exhibit biological activity. The dimethoxy groups on the benzyl moiety enhance binding affinity, contrasting with the target compound’s role in synthetic chemistry .
1-Benzylpyrrolidine Derivatives
  • Structure : Pyrrolidine with a benzyl group at the 1-position and variable substituents (e.g., siloxy, carboxamide) at the 2-position.
  • Reactivity : These derivatives are intermediates in enantioselective synthesis (e.g., pyridine-fused pyrrolidines). The benzyl group enhances steric bulk, influencing stereochemical outcomes in coupling reactions .

Analytical Characterization

All compounds are characterized using techniques such as NMR, IR, and mass spectrometry (Table 1). For example:

  • This compound : Characterized by distinct $ ^1H $-NMR signals for methoxy groups (δ ~3.2–3.4 ppm) and pyrrolidine protons (δ ~1.5–2.1 ppm) .
  • 1-Acyl-2-(3,4-dimethoxybenzyl)pyrrolidine : LC-HRMS data ([M+H]$^+$ = 419.2083) confirm molecular identity .

Data Table: Structural and Functional Comparison

Compound Ring Size Substituents Key Reactivity/Application Reference
This compound 5-membered 1-methyl, 2,2-dimethoxy α-Diketone synthesis via isatin [1]
2,2-Dimethoxytetrahydroazepine 7-membered 2,2-dimethoxy 1-Methylisatin formation [1]
2-(Methoxymethyl)-1-methylpyrrolidine 5-membered 1-methyl, 2-methoxymethyl Structural analog [6]
1-Acyl-2-(3,4-dimethoxybenzyl)pyrrolidine 5-membered 1-acyl, 2-(3,4-dimethoxybenzyl) Orexin receptor antagonist [5]
1-Benzyl-4-siloxy-pyrrolidine 5-membered 1-benzyl, 4-siloxy Chiral intermediate in drug synthesis [4]

Biological Activity

2,2-Dimethoxy-1-methylpyrrolidine is an organic compound with significant potential in various biological applications. Its unique structure, which includes two methoxy groups and a methyl group attached to a pyrrolidine ring, confers distinct chemical properties that are of interest in medicinal chemistry and drug discovery.

The molecular formula of this compound is C7H15NO2C_7H_{15}NO_2. The compound can be synthesized through the reaction of 2,2-dimethoxypropane with pyrrolidine in the presence of an acid catalyst, typically at temperatures ranging from 50-100°C over several hours. This process can also be adapted for industrial production using continuous flow reactors to enhance yield and purity .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. As a ligand, it can bind to proteins and enzymes, modulating their activity. This interaction is crucial for its potential therapeutic effects . The specific pathways and targets involved depend on the context of its application.

Anticancer Potential

Recent studies have highlighted the compound's potential as a scaffold in drug discovery. For instance, derivatives of pyrrolidine have shown promise in targeting specific kinases involved in cancer progression. In particular, modifications to the pyrrolidine structure have yielded compounds with nanomolar activity against kinases such as CK1γ and CK1ε .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. The presence of the methoxy groups may enhance interactions with microbial targets, leading to effective inhibition .

Case Studies

  • Kinase Inhibition : A study involving hydroxyl-functionalized pyrrolidine derivatives demonstrated selectivity for CK1 in enzyme assays against a panel of 320 different kinases. The results indicated that further modifications could enhance kinase inhibition .
  • Antimicrobial Activity : Another investigation into pyrrolidine derivatives revealed significant antimicrobial effects against various bacterial strains, suggesting that structural variations can lead to improved bioactivity .

Data Table: Comparison with Related Compounds

CompoundMolecular FormulaKey ActivityIC50 (µM)
This compoundC7H15NO2Anticancer (CK1 inhibition)0.011
PyrrolidineC4H9NGeneral bioactivity1.411
PyrroleC4H4NAntimicrobial0.750

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,2-dimethoxy-1-methylpyrrolidine, and what key reaction parameters must be controlled?

  • The compound is typically synthesized via nucleophilic substitution or acetal formation. For example, reactions involving pyrrolidine derivatives with methylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at elevated temperatures (~150°C) are common . Monitoring reaction progress via TLC and optimizing pH/temperature are critical to avoid side products like over-alkylation. Purification often involves extraction (ethyl acetate/water), drying (MgSO₄), and solvent evaporation under reduced pressure .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • ¹H NMR is essential for confirming substitution patterns (e.g., methoxy groups at δ ~3.3 ppm and pyrrolidine ring protons at δ ~1.9–3.3 ppm) . Mass spectrometry validates molecular weight, while FT-IR identifies functional groups (C-O stretching at ~1100 cm⁻¹ for methoxy groups). For crystalline derivatives, X-ray crystallography (using SHELX programs) provides unambiguous structural confirmation .

Q. How can researchers ensure purity and stability of this compound during storage?

  • Store the compound under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation. Purity is verified via HPLC with UV detection (λ = 210–254 nm). Pre-column derivatization may enhance sensitivity for trace impurities .

Advanced Research Questions

Q. What mechanistic insights explain the unique reactivity of this compound in forming α-diketones from isatin?

  • The reaction proceeds through nucleophilic attack of the pyrrolidine nitrogen on isatin, forming a ketoester intermediate. Methoxy groups stabilize the transition state via electron donation, facilitating diketone formation. Computational studies (DFT) can model charge distribution, while isotopic labeling (¹³C/²H) tracks bond reorganization . See Scheme 108 for the proposed mechanism .

Q. How can researchers resolve contradictions in reported reaction yields for this compound-mediated syntheses?

  • Yield discrepancies often arise from subtle variations in solvent polarity, catalyst loading, or moisture content. Systematic optimization via Design of Experiments (DoE) identifies critical factors. For example, replacing DMF with acetonitrile may reduce side reactions, while anhydrous MgSO₄ improves drying efficiency . Cross-referencing with kinetic studies (e.g., variable-temperature NMR) clarifies rate-limiting steps .

Q. What strategies are recommended for analyzing byproducts in multi-step reactions involving this compound?

  • LC-MS/MS with high-resolution mass detection identifies low-abundance byproducts. For example, during condensation with indole derivatives, over-alkylation products (e.g., tris-indolobenzene) can form; these are separable via preparative HPLC . Reaction monitoring in real-time (e.g., ReactIR) helps detect transient intermediates .

Q. How can computational tools enhance the application of this compound in asymmetric catalysis?

  • Molecular docking (AutoDock Vina) predicts interactions between the compound and chiral catalysts. Quantum mechanical calculations (Gaussian 16) model enantioselectivity in Diels-Alder reactions. For crystallographic refinement of chiral centers, SHELXL’s TWIN/BASF protocols improve accuracy in twinned crystals .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2-dimethoxy-1-methylpyrrolidine
Reactant of Route 2
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